Stearyl laurate

描述

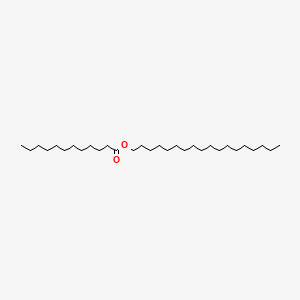

Structure

2D Structure

属性

IUPAC Name |

octadecyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-27-29-32-30(31)28-26-24-22-20-12-10-8-6-4-2/h3-29H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXYSEYEGNHPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052005 | |

| Record name | Octadecyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Dodecanoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3234-84-2 | |

| Record name | Stearyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3234-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, octadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003234842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Stearyl laurate physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of Stearyl Laurate

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 3234-84-2), the ester of stearyl alcohol and lauric acid, is a waxy solid that serves as a crucial excipient in the pharmaceutical and cosmetic industries.[1] Its lipophilic nature and emollient properties make it a valuable component in topical and transdermal drug delivery systems, where it can modify product texture and enhance the skin penetration of active pharmaceutical ingredients (APIs).[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical frameworks for understanding its application in formulation development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are critical for its function in pharmaceutical formulations, influencing factors such as API solubility, emulsion stability, and the sensory profile of topical products. The quantitative data for these properties are summarized in the table below.

| Property | Value |

| IUPAC Name | Octadecyl dodecanoate[1][3] |

| Synonyms | Octadecyl laurate, Dodecanoic acid, octadecyl ester[4] |

| CAS Number | 3234-84-2 |

| Molecular Formula | C₃₀H₆₀O₂ |

| Molecular Weight | 452.80 g/mol |

| Appearance | Solid at room temperature |

| Melting Point | Not explicitly found in search results. |

| Boiling Point | 484.9 °C at 760 mmHg |

| Density | 0.858 g/cm³ |

| Water Solubility | Insoluble |

| LogP (Octanol/Water) | 14.52 (Estimated) |

Experimental Protocols

Accurate determination of physicochemical properties is essential for formulation development and regulatory submission. The following sections detail standard methodologies for key parameters.

Melting Point Determination

The melting point is a critical parameter for characterizing the physical state and purity of this compound. A sharp melting range typically indicates high purity.

Methodology: Capillary Method (Based on USP <741> and standard laboratory practices)

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm. The tube is tapped to ensure dense packing.

-

Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a calibrated thermometer or digital temperature sensor is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

The determination is repeated with a fresh sample, heating rapidly to about 10 °C below the approximate melting point.

-

The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium.

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the range.

Solubility Determination (OECD 105)

Due to its highly lipophilic nature, this compound is practically insoluble in water. Its solubility in organic solvents is more relevant for formulation purposes. The OECD 105 guideline, primarily for water solubility, provides a robust framework that can be adapted for organic solvents.

Methodology: Shake-Flask Method

-

Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent of interest in a sealed container and agitated at a constant temperature until equilibrium is reached.

-

Apparatus:

-

Temperature-controlled orbital shaker or magnetic stirrer.

-

Sealed flasks or vials.

-

Centrifuge.

-

Syringe filters (e.g., PTFE, chemically inert and non-absorbent to the solute).

-

Analytical balance.

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system for quantification.

-

-

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent (e.g., ethanol, isopropyl myristate). Ensure undissolved solid remains.

-

Seal the flask and place it in the temperature-controlled shaker (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.

-

After equilibration, cease agitation and allow the suspension to settle.

-

Separate the undissolved solid from the solution via centrifugation and subsequent filtration of the supernatant through a chemically inert filter to obtain a clear, saturated solution.

-

-

Quantification:

-

Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or GC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting: Report the solubility in units such as mg/mL or g/100g of solvent at the specified temperature.

Caption: Workflow for solubility determination via the shake-flask method.

Octanol-Water Partition Coefficient (LogP)

The n-octanol/water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity. For highly lipophilic substances like this compound, direct measurement using the shake-flask method (OECD 107) is challenging due to extremely low water solubility. Therefore, values are often estimated using computational models. However, the principles of the experimental method are foundational.

Methodology: Shake-Flask Method (OECD 107)

-

Principle: A solute is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the solute in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase.

-

Apparatus:

-

Centrifuge tubes with stoppers.

-

Mechanical shaker.

-

Centrifuge.

-

Analytical instrumentation (HPLC or GC) for quantification.

-

-

Procedure:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by shaking the two solvents together for 24 hours and allowing them to separate.

-

Prepare a stock solution of this compound in water-saturated n-octanol.

-

Add a known volume of the stock solution to a centrifuge tube containing a known volume of n-octanol-saturated water. The volume ratio is chosen based on the expected LogP.

-

Seal the tube and shake it at a constant temperature until equilibrium is achieved (e.g., 2 hours).

-

Separate the two phases by centrifugation.

-

-

Quantification:

-

Carefully sample each phase (aqueous and octanol).

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

-

Calculation:

-

Calculate Kow = C_octanol / C_water, where C is the concentration in each phase at equilibrium.

-

LogP is the base-10 logarithm of Kow.

-

Application Logic in Formulations

The physicochemical properties of this compound directly inform its use in pharmaceutical formulations, particularly in topical products. Its high molecular weight and long hydrocarbon chain result in a high LogP, indicating strong lipophilicity. This characteristic is central to its primary functions as an emollient and a penetration enhancer.

Caption: Relationship between this compound's lipophilicity and its function.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Stearyl Laurate from Lauric Acid

Introduction: this compound is a wax ester with significant applications in the pharmaceutical, cosmetic, and food industries due to its properties as an emollient, skin conditioning agent, and texture modifier. In pharmaceutical formulations, particularly in topical and transdermal drug delivery systems, this compound can serve as an excipient to enhance the penetration of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the synthesis of this compound through the esterification of lauric acid with stearyl alcohol, focusing on chemical and enzymatic methods. It includes detailed experimental protocols, quantitative data, and process visualizations to aid in research and development.

Core Synthesis Reaction

This compound (octadecyl dodecanoate) is synthesized by the esterification of lauric acid and stearyl alcohol. This reaction can be catalyzed by chemical catalysts (acid catalysis) or enzymes (lipases).

Chemical Identity:

-

IUPAC Name: Octadecyl dodecanoate

-

Synonyms: this compound, Lauric acid, octadecyl ester, Octadecyl laurate

-

CAS Number: 3234-84-2[1]

-

Molecular Weight: 452.80 g/mol [2]

Physicochemical Properties:

-

Appearance: White to almost white powder or crystalline solid.

-

Melting Point: ~41°C

-

Boiling Point: 484.9°C at 760 mmHg (estimated)

-

Density: 0.858 g/cm³

Synthesis Methodologies

Acid-Catalyzed Esterification

This is a traditional chemical method for synthesizing esters. A strong acid catalyst is used to protonate the carboxyl group of lauric acid, making it more susceptible to nucleophilic attack by stearyl alcohol.

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask, mix equimolar amounts of lauric acid and stearyl alcohol. A suitable solvent like toluene can be used.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture under reflux. A Dean-Stark apparatus is typically used to remove the water formed during the reaction, which drives the equilibrium towards the formation of the ester.

-

Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the amount of water collected in the Dean-Stark trap.

-

Workup: After the reaction is complete, cool the mixture. Neutralize the acid catalyst by washing with a sodium bicarbonate solution, followed by washing with water.

-

Purification: The solvent can be removed by rotary evaporation. The crude this compound can be further purified by recrystallization or distillation under reduced pressure.

A study on the high-shear mixing (HSM)-assisted esterification of lauric acid with various alcohols demonstrated high conversions in short reaction times. For instance, using sulfuric acid as a catalyst at 60°C, high conversions were achieved within 12 minutes.

Table 1: Quantitative Data for Acid-Catalyzed Esterification of Fatty Acids

| Parameter | Value/Condition | Reference |

|---|---|---|

| Reactants | Lauric Acid and various linear alcohols | |

| Catalyst | Sulfuric Acid (4.0 wt% of lauric acid) | |

| Molar Ratio | Alcohol:Lauric Acid = 13:1 | |

| Temperature | 60°C | |

| Reaction Time | 12 minutes | |

| Mixing | 500 rpm (High-Shear Mixing) |

| Conversion | 88.2% to 93.6% (with linear alcohols) | |

Enzymatic (Lipase-Catalyzed) Esterification

Enzymatic synthesis offers a greener alternative with milder reaction conditions and higher specificity, reducing the formation of byproducts. Lipases are highly effective biocatalysts for esterification.

Experimental Protocol:

-

Substrate Preparation: In a suitable reactor, dissolve or melt lauric acid and stearyl alcohol. The reaction can be conducted in an organic solvent or in a solvent-free system. A typical starting molar ratio is 1:1, but this can be optimized.

-

Enzyme Addition: Add an immobilized lipase (e.g., from Candida antarctica, Rhizopus oryzae) to the reaction mixture. The typical enzyme concentration is 5-10% (w/w) of the total substrate mass.

-

Reaction Incubation: Incubate the mixture at a controlled temperature, typically between 40-60°C, with constant stirring.

-

Water Removal: To drive the reaction towards product formation, the water produced can be removed by adding molecular sieves or by conducting the reaction under a vacuum.

-

Enzyme Recovery: After the reaction, the immobilized enzyme can be separated by filtration and potentially reused.

-

Product Purification: The filtrate contains the this compound. If a solvent was used, it can be removed by rotary evaporation. Further purification can be achieved through techniques like column chromatography.

Table 2: Parameters Influencing Enzymatic Ester Synthesis

| Parameter | Typical Range/Condition | Effect on Yield | Reference |

|---|---|---|---|

| Lipase Source | Candida antarctica, Rhizopus oryzae, etc. | Different lipases show varying activity and selectivity. | |

| Temperature | 40 - 60°C | Increases reaction rate, but higher temperatures can denature the enzyme. | |

| Substrate Molar Ratio | 1:1 to 1:2 (Acid:Alcohol) | An excess of one substrate can shift the equilibrium to favor product formation. | |

| Enzyme Concentration | 5 - 10% (w/w of substrates) | Higher concentration generally increases the reaction rate. | |

| Water Activity | Controlled (e.g., by molecular sieves) | Removal of water is crucial to shift the equilibrium towards ester synthesis. |

| Reaction Time | 4 - 24 hours | Yield increases with time until equilibrium is reached. | |

Analytical Techniques for Characterization

-

Titration: The extent of the reaction can be determined by titrating the remaining lauric acid with a standard solution of sodium hydroxide.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to identify and quantify the this compound product. The retention time is compared to a standard, and the mass spectrum should show characteristic fragments of this compound. Purity is determined by the relative area of the product peak.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the ester bond, which shows a characteristic C=O stretching vibration.

Diagrams

Caption: General workflow for the synthesis of this compound.

Caption: Simplified mechanism of acid-catalyzed esterification.

References

A Technical Guide to the Natural Precursors of Stearyl Laurate for Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl laurate, an ester of stearyl alcohol and lauric acid, is a valuable compound in the pharmaceutical and cosmetic industries, prized for its emollient and lubricating properties. For applications demanding natural sourcing, understanding the origins and extraction of its precursors—stearyl alcohol and lauric acid—is paramount. This technical guide provides an in-depth overview of the natural sources of these precursors, detailed methodologies for their extraction and purification, and protocols for the subsequent synthesis of this compound. All quantitative data is summarized for comparative analysis, and key experimental workflows are visualized.

Natural Sources and Quantitative Analysis of Precursors

The primary natural sources for this compound precursors are vegetable oils, which are rich in the necessary fatty acids.

Lauric Acid

Lauric acid, a saturated fatty acid with a 12-carbon chain (C12), is abundantly found in certain plant-based oils. The most commercially significant sources are coconut oil and palm kernel oil.[1][2]

| Natural Source | Scientific Name | Lauric Acid Content (%) |

| Coconut Oil | Cocos nucifera | 45 - 53[3] |

| Palm Kernel Oil | Elaeis guineensis | ~48[4] |

Stearyl Alcohol

Stearyl alcohol (1-octadecanol), a long-chain fatty alcohol with an 18-carbon chain (C18), is derived from stearic acid. Stearic acid is present in various vegetable fats.[5] The production of stearyl alcohol from these natural sources is a multi-step process involving the extraction of stearic acid followed by its chemical reduction.

| Natural Source of Stearic Acid | Scientific Name |

| Palm Oil | Elaeis guineensis |

| Shea Butter | Vitellaria paradoxa |

| Cocoa Butter | Theobroma cacao |

Experimental Protocols

The following protocols provide detailed laboratory-scale procedures for the extraction of lauric acid, the synthesis of stearyl alcohol from stearic acid, and the final esterification to produce this compound.

Extraction and Purification of Lauric Acid from Coconut Oil

This protocol involves the hydrolysis of triglycerides in coconut oil to liberate fatty acids, followed by the isolation and purification of lauric acid.

Materials:

-

Crude coconut oil

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric acid (HCl), concentrated

-

Sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Activated charcoal

Procedure:

-

Saponification:

-

In a round-bottom flask, add 100 g of crude coconut oil.

-

Prepare a solution of 25 g of KOH in 200 mL of 95% ethanol.

-

Add the ethanolic KOH solution to the coconut oil.

-

Reflux the mixture for 2 hours with constant stirring. The solution should become clear, indicating the completion of saponification.

-

-

Isolation of Fatty Acids:

-

After cooling, transfer the mixture to a separatory funnel.

-

Add 200 mL of a saturated NaCl solution and shake vigorously.

-

Allow the layers to separate. The upper layer contains the potassium salts of the fatty acids (soap).

-

Collect the upper soap layer and transfer it to a large beaker.

-

Slowly add concentrated HCl with stirring until the solution is acidic (pH 1-2), which will precipitate the free fatty acids.

-

-

Purification:

-

Cool the mixture in an ice bath to solidify the fatty acids.

-

Collect the solid fatty acids by vacuum filtration and wash with cold distilled water.

-

Recrystallize the crude fatty acids from an ethanol-water mixture.

-

For further purification, dissolve the fatty acids in hexane, treat with activated charcoal to remove colored impurities, and filter.

-

Remove the hexane under reduced pressure using a rotary evaporator to obtain purified lauric acid. An 84% yield for the hydrolysis of methyl laurate to lauric acid has been reported, suggesting a high efficiency for the hydrolysis step.

-

Synthesis of Stearyl Alcohol from Stearic Acid

This protocol describes the catalytic hydrogenation of stearic acid to produce stearyl alcohol.

Materials:

-

Stearic acid

-

Palladium-Tin on carbon catalyst (Pd-Sn/C)

-

2-propanol/water solvent mixture

-

High-pressure autoclave reactor

-

Hydrogen gas (H₂)

Procedure:

-

Reaction Setup:

-

In a high-pressure autoclave reactor, place 10 g of stearic acid.

-

Add 100 mL of a 2-propanol/water solvent mixture.

-

Add the Pd-Sn/C catalyst (catalyst loading as per manufacturer's or literature recommendation, e.g., 5 wt% of the stearic acid).

-

-

Hydrogenation:

-

Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to 3.0 MPa.

-

Heat the reactor to 240°C with constant stirring.

-

Maintain these conditions for 13 hours.

-

-

Work-up and Purification:

-

Cool the reactor to room temperature and carefully release the excess hydrogen pressure.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting solid is crude stearyl alcohol.

-

Purify the stearyl alcohol by recrystallization from ethanol or by fractional distillation under reduced pressure. A yield of up to 73.2% of stearyl alcohol at 100% conversion of stearic acid has been achieved using this method.

-

Synthesis of this compound

This protocol details the Fischer esterification of stearyl alcohol and lauric acid to form this compound.

Materials:

-

Lauric acid

-

Stearyl alcohol

-

Sulfuric acid (H₂SO₄), concentrated

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of lauric acid and stearyl alcohol (e.g., 0.1 mol of each).

-

Add toluene as a solvent (approximately 200 mL).

-

While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

-

-

Esterification:

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected in the trap (typically 4-6 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting waxy solid is crude this compound.

-

For higher purity, the product can be recrystallized from ethanol or purified by column chromatography. Conversion rates for similar esterification reactions are reported to be high, often exceeding 90%.

-

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described in this guide.

Caption: Workflow for the extraction and purification of lauric acid from coconut oil.

Caption: Workflow for the synthesis of stearyl alcohol from stearic acid.

References

- 1. Direct hydrogenation of natural oils to fatty alcohols enabled by an alcoholysis/hydrogenation relay strategy and two-phase solvent system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. US8946490B2 - Process for producing fatty alcohols by hydrogenation of fatty acid triglycerides on a copper-containing heterogeneous catalyst - Google Patents [patents.google.com]

- 4. ijert.org [ijert.org]

- 5. journal.bcrec.id [journal.bcrec.id]

Stearyl Laurate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 3234-84-2

Synonyms: Octadecyl laurate, Octadecyl dodecanoate, Lauric acid, octadecyl ester.[1][2]

This technical guide provides an in-depth overview of stearyl laurate, a wax ester of significant interest in pharmaceutical and research applications. The document details its physicochemical properties, synthesis, analytical characterization, and its role in drug delivery systems.

Physicochemical and Toxicological Properties

This compound is a white, waxy solid at room temperature.[3] It is a lipophilic compound with a high molecular weight. While extensive toxicological data is not available, it is generally considered to be of low toxicity.[4][5] The material safety data sheets (MSDS) indicate that it is not classified as a hazardous substance.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Reference(s) |

| CAS Number | 3234-84-2 | |

| Molecular Formula | C₃₀H₆₀O₂ | |

| Molecular Weight | 452.80 g/mol | |

| Appearance | Solid | |

| Purity | >99% | |

| Boiling Point | 484.9°C at 760 mmHg | |

| Flash Point | 255.5°C | |

| Density | 0.858 g/cm³ | |

| Storage | Room temperature |

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer-Speier esterification of lauric acid with stearyl alcohol, typically using an acid catalyst. This reaction involves the removal of water to drive the equilibrium towards the formation of the ester.

Experimental Protocol: Fischer Esterification of Lauric Acid and Stearyl Alcohol

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

-

Lauric acid

-

Stearyl alcohol (Octadecanol)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

Organic solvent (e.g., toluene)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Mixture: In a round-bottom flask, combine equimolar amounts of lauric acid and stearyl alcohol.

-

Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to dissolve the reactants. Introduce a catalytic amount of a strong acid (e.g., 0.5-2% of the total reactant weight).

-

Reaction Setup: Assemble a Dean-Stark apparatus with a reflux condenser to the round-bottom flask. This will allow for the azeotropic removal of water formed during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap.

-

Workup: Once the theoretical amount of water has been collected, or the reaction is deemed complete by other analytical methods (e.g., TLC, GC), cool the mixture to room temperature.

-

Neutralization: Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until the aqueous layer is neutral.

-

Aqueous Wash: Wash the organic layer with water to remove any remaining salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by vacuum distillation.

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary column suitable for fatty acid methyl ester analysis (e.g., DB-23, HP-88)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable organic solvent (e.g., hexane, chloroform).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Chromatographic Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Data Analysis: The retention time of the this compound peak is compared to that of a certified reference standard. The purity is determined by calculating the peak area percentage.

Applications in Drug Development

This compound and similar long-chain esters are valuable excipients in the pharmaceutical industry due to their lipophilic nature and low toxicity.

-

Topical Formulations: They function as emollients, skin-conditioning agents, and viscosity-modifying agents in creams, lotions, and ointments.

-

Drug Delivery: this compound can be used as a lipid matrix component in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for controlled drug release.

-

Penetration Enhancer: Its ability to interact with the stratum corneum can be leveraged to enhance the dermal and transdermal delivery of active pharmaceutical ingredients. For instance, a eutectic mixture of lauric acid and stearic acid has been explored for near-infrared-triggered drug release.

-

Lubricant: In tablet manufacturing, stearic acid, a component of this compound, is used as a lubricant to prevent sticking to the tablet press machinery.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Fischer esterification.

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide on the Biological Function of Wax Esters like Stearyl Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Wax Esters and Stearyl Laurate

Wax esters are a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol.[1] These molecules are ubiquitous in nature, found in organisms ranging from bacteria to mammals, where they serve a variety of critical biological functions.[2] Their inherent hydrophobicity and chemical stability make them ideal for roles in energy storage, water resistance, buoyancy, and chemical communication.

This compound, with the chemical formula C30H60O2, is a specific saturated wax ester formed from stearyl alcohol (a C18 alcohol) and lauric acid (a C12 fatty acid).[3] It serves as a representative example of this lipid class and finds applications in the cosmetic and pharmaceutical industries as an emollient and texture enhancer.[4] This technical guide provides a comprehensive overview of the biological functions of wax esters, with a focus on this compound, detailing their metabolism, methods of analysis, and the signaling pathways that regulate their synthesis.

Core Biological Functions of Wax Esters

Wax esters perform a multitude of functions across different biological systems, primarily leveraging their nonpolar and inert nature.

Energy Storage

In many marine organisms, particularly in cold and deep-water environments, wax esters are the primary form of energy storage, often exceeding triacylglycerols.[5] Copepods, for instance, can accumulate wax esters up to 70% of their dry weight as an energy reserve for periods of low food availability and for reproduction. Unlike triacylglycerols, wax esters are metabolized more slowly, providing a long-term energy source.

Waterproofing and Moisture Barrier

The hydrophobic nature of wax esters makes them excellent waterproofing agents.

-

In Plants: A layer of cuticular wax, rich in wax esters, coats the epidermis of leaves and stems, preventing non-stomatal water loss and protecting against UV radiation and pathogens.

-

In Insects: The insect cuticle is covered by a layer of hydrocarbons and wax esters that is crucial for preventing desiccation.

-

In Mammals: Sebaceous glands in the skin secrete sebum, which contains a significant proportion of wax esters. This lipid-rich secretion lubricates the skin and hair and helps to maintain the skin's barrier function, reducing transepidermal water loss (TEWL). This compound, when used in cosmetic formulations, contributes to this emollient effect by forming a protective, non-greasy film on the skin that helps to retain moisture.

Buoyancy

In marine animals such as sperm whales and certain fish, large deposits of wax esters, which have a lower density than seawater, play a crucial role in regulating buoyancy. The spermaceti organ in sperm whales, for example, is rich in wax esters and is thought to aid in buoyancy control during deep dives.

Other Biological Roles

-

Chemical Communication: In insects, cuticular waxes can act as pheromones, playing a role in mate recognition and other social behaviors.

-

Acoustic Functions: In toothed whales, the melon, a fatty organ in the forehead, is composed of wax esters and is involved in echolocation.

-

Dietary Components: For many marine predators, wax ester-rich organisms are a primary food source. The digestion of wax esters in these animals is facilitated by specialized lipases.

Physicochemical and Toxicological Data

Quantitative data for this compound and related wax esters are summarized below.

Physical and Chemical Properties

| Property | Value for this compound | Reference |

| Molecular Formula | C30H60O2 | |

| Molecular Weight | 452.80 g/mol | |

| Appearance | White to slightly yellowish waxy solid | |

| Melting Point | Not specified | |

| Boiling Point | 484.9 °C at 760 mmHg | |

| Density | 0.858 g/cm³ | |

| Solubility | Insoluble in water; soluble in organic solvents |

Toxicological Data

This compound is generally considered to be of low toxicity.

| Test | Result | Reference |

| Acute Oral Toxicity | Data not available for this compound. For wax esters in general, high doses can cause gastrointestinal upset. | |

| Dermal Irritation | Low potential for irritation. | |

| Ocular Irritation | Minimal potential for irritation. | |

| Sensitization | Not considered a sensitizer. | |

| Mutagenicity | No mutagenic effects reported. | |

| Carcinogenicity | No carcinogenic effects reported. |

Metabolism of Wax Esters

The synthesis and breakdown of wax esters are controlled by specific enzymatic pathways.

Biosynthesis of Wax Esters

The biosynthesis of wax esters is a two-step process that occurs in the endoplasmic reticulum.

-

Reduction of Fatty Acyl-CoA: A long-chain fatty acyl-CoA is reduced to a fatty alcohol by the enzyme fatty acyl-CoA reductase (FAR) . This reaction requires a reducing agent, typically NADPH.

-

Esterification: The resulting fatty alcohol is then esterified with another fatty acyl-CoA molecule by a wax synthase (WS) , also known as a fatty acyl-CoA:fatty alcohol acyltransferase.

Catabolism of Wax Esters

The breakdown of wax esters is primarily accomplished by hydrolysis, catalyzed by lipases and carboxylesterases, to release the constituent fatty acid and fatty alcohol.

-

Lipases: Pancreatic lipase and other digestive lipases can hydrolyze wax esters, although generally at a slower rate than triacylglycerols.

-

Carboxylesterases: These enzymes, found in various tissues, have broad substrate specificity and can hydrolyze a wide range of esters, including wax esters.

The released fatty acid and fatty alcohol can then enter their respective metabolic pathways. The fatty acid can undergo β-oxidation to produce energy or be used for the synthesis of other lipids. The fatty alcohol can be oxidized to the corresponding fatty acid.

Regulation of Wax Ester Metabolism

The synthesis of wax esters is transcriptionally regulated by several key signaling pathways that respond to cellular lipid levels and hormonal signals.

SREBP Pathway

Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of lipid biosynthesis. SREBP-1c, in particular, is a key activator of genes involved in fatty acid synthesis. Insulin signaling activates SREBP-1c, leading to increased expression of enzymes required for fatty acid production, which can then be incorporated into wax esters.

PPAR Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that are activated by fatty acids and their derivatives. PPARα is highly expressed in the liver and is a major regulator of fatty acid oxidation. Activation of PPARα can lead to a decrease in the pool of fatty acids available for wax ester synthesis. Conversely, PPARγ is involved in adipogenesis and lipid storage.

Experimental Protocols

Detailed methodologies for the analysis of wax esters are provided below.

Extraction of Wax Esters from Plant Tissue

This protocol describes a general method for the extraction of cuticular waxes from plant leaves.

-

Sample Preparation: Harvest fresh plant leaves and measure their surface area if quantification per unit area is desired.

-

Extraction: Briefly immerse the leaves (for 30-60 seconds) in a beaker containing chloroform with gentle agitation. This will dissolve the epicuticular waxes.

-

Internal Standard: Add a known amount of an internal standard (e.g., a wax ester not naturally present in the sample) to the chloroform extract for quantification.

-

Solvent Evaporation: Transfer the extract to a pre-weighed vial and evaporate the chloroform under a stream of nitrogen.

-

Wax Quantification: Weigh the vial containing the dried wax residue to determine the total wax yield.

-

Storage: Store the extracted wax at -20°C until further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Wax Esters

GC-MS is a powerful technique for the separation and identification of individual wax ester species.

Protocol:

-

Sample Preparation: Dissolve the wax extract in a suitable solvent (e.g., hexane or chloroform) to a concentration of approximately 1 mg/mL.

-

Instrumentation:

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Column: A high-temperature capillary column (e.g., DB-1HT) is recommended for the analysis of high molecular weight wax esters.

-

Mass Spectrometer: Agilent MS system or equivalent.

-

-

GC Conditions:

-

Injector Temperature: 340°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 150°C), then ramp to a high temperature (e.g., 350°C) at a controlled rate to separate the wax esters based on their boiling points.

-

-

MS Conditions:

-

Ion Source Temperature: 250°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 50-800.

-

-

Data Analysis: Identify individual wax esters by comparing their mass spectra and retention times to those of known standards or by interpreting the fragmentation patterns. The molecular ion is often visible, and characteristic fragment ions correspond to the fatty acid and fatty alcohol moieties.

High-Performance Liquid Chromatography (HPLC) Analysis of Wax Esters

HPLC is a versatile technique for the separation and quantification of wax esters, particularly for complex mixtures.

Protocol (Reversed-Phase HPLC with ELSD):

-

Sample Preparation: Dissolve the wax extract in a suitable solvent (e.g., chloroform/methanol mixture).

-

Instrumentation:

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: A C18 or C30 reversed-phase column.

-

Detector: Evaporative Light Scattering Detector (ELSD).

-

-

HPLC Conditions:

-

Mobile Phase: A gradient of two or more solvents is typically used, for example, a mixture of isopropanol and acetonitrile.

-

Flow Rate: Typically 1 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

-

-

ELSD Conditions:

-

Nebulizer Temperature: Optimized for the mobile phase composition.

-

Evaporator Temperature: Optimized to ensure complete evaporation of the mobile phase without volatilizing the analytes.

-

Gas Flow Rate: Adjusted to provide optimal nebulization.

-

-

Data Analysis: Quantify the wax esters by comparing the peak areas to a calibration curve generated from standards.

Enzymatic Assay for Wax Synthase Activity

This assay measures the activity of wax synthase by quantifying the incorporation of a radiolabeled fatty acyl-CoA into a wax ester.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., phosphate buffer, pH 7.0)

-

A fatty alcohol substrate (e.g., stearyl alcohol)

-

Radiolabeled fatty acyl-CoA (e.g., [14C]lauryl-CoA)

-

The enzyme source (e.g., a microsomal fraction from a tissue expressing wax synthase)

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.

-

Reaction Termination: Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol) to extract the lipids.

-

Lipid Separation: Separate the radiolabeled wax ester product from the unreacted radiolabeled fatty acyl-CoA using thin-layer chromatography (TLC).

-

Quantification: Scrape the spot corresponding to the wax ester from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Activity Calculation: Calculate the enzyme activity based on the amount of radiolabeled product formed per unit of time and protein concentration.

Conclusion

Wax esters, including this compound, are a diverse and functionally important class of lipids. Their roles in energy metabolism, structural integrity, and chemical signaling are essential for a wide range of organisms. A thorough understanding of their biosynthesis, catabolism, and regulation is crucial for researchers in various fields, from marine biology to dermatology and drug development. The analytical techniques and protocols outlined in this guide provide a robust framework for the detailed investigation of these fascinating molecules. As research continues, the full extent of the biological functions of wax esters and their potential applications in medicine and industry will undoubtedly be further elucidated.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Thieme E-Journals - Seminars in Liver Disease / Abstract [thieme-connect.com]

- 3. SREBP transcription factors: master regulators of lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety assessment of ‘waxes, paraffinic, refined, derived from petroleum‐based or synthetic hydrocarbon feedstock, low viscosity’ for use in food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Possible Health Effects of a Wax Ester Rich Marine Oil - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Stearyl Laurate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of stearyl laurate in various organic solvents. This compound (C₃₀H₆₀O₂), the ester of stearyl alcohol and lauric acid, is a waxy, nonpolar compound utilized in cosmetics, pharmaceuticals, and other industries for its emollient and formulating properties. A thorough understanding of its solubility is crucial for formulation development, purification processes, and the creation of effective drug delivery systems.

Core Concepts: this compound Solubility

The solubility of this compound is primarily dictated by its chemical structure—a long hydrocarbon chain making it significantly hydrophobic. Following the principle of "like dissolves like," this compound exhibits greater solubility in nonpolar organic solvents and is practically insoluble in polar solvents such as water. The dissolution process is also influenced by temperature, with solubility generally increasing as the temperature rises.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound is limited. However, based on the known solubility of structurally similar long-chain fatty acid esters, such as decyl stearate, and general principles of lipid solubility, the following table provides an estimated solubility profile of this compound in common organic solvents at standard temperature and pressure (STP).

Disclaimer: The following data are estimations and should be confirmed experimentally for precise applications.

| Solvent | Solvent Type | Estimated Solubility of this compound |

| Nonpolar Solvents | ||

| Hexane | Nonpolar | Soluble |

| Toluene | Nonpolar | Soluble |

| Chloroform | Nonpolar | Soluble[1] |

| Diethyl Ether | Nonpolar | Soluble |

| Polar Aprotic Solvents | ||

| Acetone | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Polar Protic Solvents | ||

| Isopropanol | Polar Protic | Sparingly Soluble |

| Ethanol | Polar Protic | Sparingly Soluble |

| Methanol | Polar Protic | Sparingly Soluble |

| Water | Polar Protic | Insoluble[1] |

Experimental Protocol: Isothermal Gravimetric Solubility Determination

For researchers requiring precise quantitative solubility data, the isothermal gravimetric method is a reliable and straightforward approach. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute by weighing the residue after solvent evaporation.[2][3]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

High-purity this compound

-

Analytical grade organic solvents

-

Vials with airtight screw caps

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (readability ± 0.0001 g)

-

Syringes and syringe filters (0.45 µm, solvent-compatible membrane, e.g., PTFE)

-

Pre-weighed glass vials or evaporating dishes

-

Drying oven or vacuum desiccator

-

Vortex mixer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Pipette a precise volume of the chosen organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure the solution reaches equilibrium. The time required may vary depending on the solvent and should be determined by preliminary experiments (i.e., measuring solubility at different time points until it becomes constant).

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately pass the solution through a 0.45 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent in a well-ventilated fume hood or using a gentle stream of nitrogen. For less volatile solvents, a drying oven set to a temperature below the solvent's boiling point and the melting point of this compound can be utilized.

-

Once the solvent has completely evaporated, place the vial in a vacuum desiccator until a constant weight is achieved.

-

Weigh the vial containing the dry this compound residue.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of vial with residue - Weight of empty vial) / Volume of filtrate] x 100

-

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound and a conceptual representation of the solubility principle.

Caption: Workflow for the gravimetric determination of this compound solubility.

Caption: Conceptual diagram of this compound's solubility based on polarity.

References

Stearyl Laurate: An In-depth Technical Guide on Thermal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl laurate, the ester of stearyl alcohol and lauric acid, is a wax-like organic compound with applications in cosmetics, pharmaceuticals, and as a potential phase change material (PCM) for thermal energy storage. Understanding its thermal properties is crucial for optimizing its use in these fields, particularly in drug delivery systems where temperature-dependent release mechanisms are employed and in the development of advanced materials. This technical guide provides a summary of the available data on the thermal characteristics of this compound and outlines the standard experimental protocols used for their determination.

Core Physical and Thermal Properties

Data Presentation

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H60O2 | [1][2] |

| Molecular Weight | 452.80 g/mol | [1][2] |

| Boiling Point | 484.9 °C at 760 mmHg | [1] |

| Density | 0.858 g/cm³ | |

| Flash Point | 255.5 °C | |

| Physical State | Solid at room temperature |

Note: Specific values for melting point, enthalpy of fusion, specific heat capacity, and thermal conductivity for pure this compound are not consistently reported in the surveyed literature. For comparison, lauryl laurate, a related ester, has a reported melting point of 25.00 °C.

Experimental Protocols for Thermal Analysis

To determine the detailed thermal properties of this compound, standardized experimental techniques are employed. The following section details the methodologies for two key analytical methods: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is the primary method for determining melting point, enthalpy of fusion (latent heat), and specific heat capacity.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.

-

Temperature Program: A controlled temperature program is initiated. This typically involves:

-

An initial isothermal period to allow for thermal stabilization.

-

A heating ramp at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting point.

-

An isothermal period at the upper temperature.

-

A cooling ramp at a controlled rate back to the starting temperature.

-

-

Data Analysis: The DSC instrument measures the differential heat flow between the sample and the reference.

-

Melting Point: The temperature at which the endothermic peak of melting occurs is taken as the melting point.

-

Enthalpy of Fusion: The area under the melting peak is integrated to calculate the enthalpy of fusion (in J/g or kJ/mol).

-

Specific Heat Capacity: By comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions, the specific heat capacity can be determined as a function of temperature.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to assess the thermal stability and decomposition profile of a material.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a tared TGA sample pan (typically made of platinum or alumina).

-

Instrument Setup: The sample pan is placed onto the TGA's sensitive microbalance within a furnace. The system is purged with a selected gas (e.g., nitrogen for an inert atmosphere or air for oxidative decomposition studies).

-

Temperature Program: The furnace is heated according to a predefined temperature program, usually a linear ramp (e.g., 10 °C/min) to a high temperature, well beyond the decomposition point of the sample.

-

Data Analysis: The TGA instrument records the sample's mass continuously as the temperature increases. The resulting TGA curve plots percentage mass loss versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Logical Workflow for Thermal Property Characterization

The systematic characterization of the thermal properties of a material like this compound follows a logical progression of experiments. This workflow ensures a comprehensive understanding of its thermal behavior.

Caption: Workflow for the comprehensive thermal analysis of this compound.

Conclusion

While some fundamental physical properties of this compound are known, a comprehensive public dataset of its thermal properties, such as melting point, enthalpy of fusion, and specific heat capacity, is currently lacking. The experimental protocols for Differential Scanning Calorimetry and Thermogravimetric Analysis provide a robust framework for obtaining this critical data. For researchers and professionals in drug development and material science, the detailed thermal characterization of this compound is an essential step in harnessing its full potential in various applications. Further research to quantify these thermal parameters is highly encouraged to fill the existing knowledge gap.

References

An In-depth Technical Guide to the Spectroscopic Data of Stearyl Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for stearyl laurate (Octadecyl dodecanoate), a long-chain wax ester. Due to the limited availability of publicly accessible, complete experimental spectra for this specific compound, this guide synthesizes predicted data based on the known spectroscopic behavior of homologous long-chain esters, alongside established experimental protocols for obtaining such data.

Introduction to this compound

This compound is the ester formed from stearyl alcohol (1-octadecanol) and lauric acid (dodecanoic acid). With the molecular formula C₃₀H₆₀O₂, it is a waxy solid at room temperature. Its long alkyl chains confer properties that make it a valuable component in cosmetics, pharmaceuticals, and other industrial applications. Accurate spectroscopic characterization is crucial for quality control, structural confirmation, and understanding its behavior in various formulations.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous long-chain esters.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | t | 2H | -O-CH₂ -CH₂- (from stearyl alcohol moiety) |

| ~2.28 | t | 2H | -CH₂ -COO- (from lauric acid moiety) |

| ~1.62 | m | 4H | -O-CH₂-CH₂ - and -CH₂ -CH₂-COO- |

| ~1.25 | br s | 48H | -(CH₂ )n- bulk methylene chain protons |

| ~0.88 | t | 6H | -CH₃ (terminal methyl groups) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~173.9 | C =O (Ester carbonyl) |

| ~64.4 | -O-C H₂- (from stearyl alcohol moiety) |

| ~34.4 | -C H₂-COO- (from lauric acid moiety) |

| ~31.9 | -C H₂-CH₃ (from both chains) |

| ~29.7 - ~29.1 | -(C H₂)n- (bulk methylene carbons) |

| ~28.7 | -O-CH₂-C H₂- |

| ~25.9 | -C H₂-CH₂-COO- |

| ~22.7 | -C H₂-CH₃ (from both chains) |

| ~14.1 | -C H₃ (terminal methyl carbons) |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920, ~2850 | Strong | C-H asymmetric and symmetric stretching of CH₂ and CH₃ groups |

| ~1740 | Strong | C=O stretching of the ester group |

| ~1465 | Medium | C-H scissoring (bending) of CH₂ groups |

| ~1170 | Strong | C-O stretching of the ester group |

| ~720 | Weak | -(CH₂)n- rocking (for n ≥ 4) |

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound (Electron Ionization - EI)

| m/z Value | Interpretation |

| 452.8 | [M]⁺ (Molecular ion) - likely to be of very low abundance or absent |

| 285.2 | [CH₃(CH₂)₁₆CO]⁺ (Stearoyl acylium ion) |

| 267.2 | [CH₃(CH₂)₁₆]⁺ (Stearyl cation) |

| 201.2 | [CH₃(CH₂)₁₀CO]⁺ (Lauroyl acylium ion) |

| 183.2 | [CH₃(CH₂)₁₀]⁺ (Lauryl cation) |

| Common Fragments | Series of alkyl fragments (CnH2n+1) and alkenyl fragments (CnH2n-1) separated by 14 Da (CH₂) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for long-chain esters and should be optimized for the specific instrumentation used.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of this compound.

-

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses all expected proton signals (typically 0-10 ppm).

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C and its longer relaxation times. The spectral width should cover the expected range for all carbon signals (typically 0-200 ppm).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in this compound.

-

Methodology:

-

Sample Preparation: As this compound is a solid at room temperature, it can be analyzed using Attenuated Total Reflectance (ATR) or by preparing a thin film. For ATR, a small amount of the sample is placed directly on the ATR crystal. For a thin film, the sample can be melted and pressed between two salt plates (e.g., NaCl or KBr) or dissolved in a volatile solvent (e.g., hexane), a drop of the solution placed on a salt plate, and the solvent allowed to evaporate.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or the pure solvent on the salt plate) should be recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

3.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.

-

Methodology:

-

Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method.

-

GC Conditions: Use a capillary column suitable for high-temperature analysis (e.g., DB-5ms). The oven temperature program should start at a lower temperature and ramp up to a temperature sufficient to elute the this compound. The injector temperature should be high enough to ensure complete volatilization.

-

MS Conditions (EI): The electron energy is typically set to 70 eV. The mass analyzer is set to scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-600).

-

-

Alternative Ionization: For direct infusion analysis, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used, often coupled with Liquid Chromatography (LC-MS). These methods are more likely to produce a detectable molecular ion or adducts (e.g., [M+Na]⁺).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion (if present) and the major fragment ions. The fragmentation pattern can be interpreted to confirm the structure of the laurate and stearyl portions of the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Generalized workflow for the spectroscopic analysis of this compound.

Methodological & Application

Application Note: Analysis of Stearyl Laurate using Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl laurate (octadecyl dodecanoate) is a fatty acid ester with the chemical formula C30H60O2 and a molecular weight of 452.8 g/mol .[1][2] It is utilized as an emollient and skin-conditioning agent in various cosmetic and pharmaceutical products.[1] To ensure the quality and consistency of raw materials and finished formulations, a precise and dependable analytical method for the quantification of this compound is essential. Gas chromatography (GC) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This document provides a comprehensive protocol for the analysis of this compound using gas chromatography with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Principle of Gas Chromatography

Gas chromatography separates chemical components of a sample mixture based on their differential partitioning between a stationary phase and a mobile gaseous phase. In the analysis of this compound, the sample is first vaporized and introduced into the GC system. An inert carrier gas (mobile phase) transports the vaporized sample through a heated column containing the stationary phase. Compounds with a higher affinity for the stationary phase travel slower, while those with a lower affinity move faster, resulting in separation. A detector at the end of the column measures the quantity of each separated component. For quantitative analysis, the peak area of the analyte is compared to that of a known standard.

Experimental Protocols

A detailed methodology for the analysis of this compound by GC-FID or GC-MS is provided below. This protocol is a synthesis of established methods for the analysis of fatty acids and their esters.

Sample Preparation

This compound, as a long-chain ester, is sufficiently volatile for GC analysis, often without the need for derivatization.[1] The primary objective of sample preparation is to extract this compound from the sample matrix and dissolve it in a suitable solvent.

Materials:

-

Hexane or Dichloromethane (GC grade)

-

Anhydrous Sodium Sulfate

-

0.45 µm PTFE syringe filters

-

1.5 mL glass GC autosampler vials with inserts

-

Vortex mixer

-

Centrifuge

Protocol:

-

Sample Weighing: Accurately weigh a representative amount of the sample (e.g., cream, lotion, raw material) into a glass centrifuge tube.

-

Solvent Extraction: Add a known volume of hexane to the tube. For instance, add 5 mL of hexane to 100 mg of the sample.

-

Vortexing: Vigorously vortex the mixture for 2 minutes to ensure the complete extraction of this compound into the organic solvent.

-

Centrifugation: Centrifuge the mixture at 3000 x g for 10 minutes to separate the solid matrix from the liquid extract.

-

Collection: Carefully transfer the hexane supernatant to a clean glass tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to eliminate any residual water.

-

Filtration and Transfer: Filter the dried extract through a 0.45 µm PTFE syringe filter directly into a GC autosampler vial.

Gas Chromatography (GC) Method

The following are typical GC parameters that can be adapted based on the specific instrument and column used.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Autosampler

-

Data acquisition and processing software

GC Conditions:

| Parameter | GC-FID | GC-MS |

| Column | DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm or equivalent | HP-5MS (5% diphenyl-95% dimethyl-polysiloxane), 30 m x 0.25 mm, 0.25 µm or equivalent |

| Inlet Temperature | 280 °C | 280 °C |

| Injection Mode | Split (e.g., 50:1) or Splitless | Splitless |

| Injection Volume | 1 µL | 1 µL |

| Carrier Gas | Helium | Helium |

| Flow Rate | Constant flow, e.g., 1.2 mL/min | Constant flow, e.g., 1.2 mL/min |

| Oven Program | Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 10 min | Initial temp 80°C, hold for 2 min, ramp at 20°C/min to 280°C, hold for 10 min |

| Detector | FID | Mass Spectrometer |

| Detector Temp | 300 °C | N/A |

| MS Source Temp | N/A | 230 °C |

| MS Quad Temp | N/A | 150 °C |

| Acquisition Mode | N/A | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

SIM Ions for this compound: Based on typical fragmentation of fatty acid esters, potential ions to monitor would include the molecular ion (if present) and characteristic fragment ions. For this compound, these could include fragments related to the stearyl (C18H37) and lauroyl (C12H23O) moieties.

Quantitative Data Presentation

Quantitative data should be summarized for clarity and easy comparison. Below are template tables for presenting calibration and validation data for the quantitative analysis of this compound.

Calibration Curve Data

| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Peak Area Ratio (Analyte/IS) |

| Standard 1 | |||

| Standard 2 | |||

| Standard 3 | |||

| Standard 4 | |||

| Standard 5 | |||

| Standard 6 | |||

| Linearity (R²) | \multicolumn{3}{c | }{> 0.995} |

Method Validation Summary

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (R²) | > 0.999 | ≥ 0.995 |

| Limit of Detection (LOD) | e.g., 0.2 µg/mL | Report Value |

| Limit of Quantitation (LOQ) | e.g., 0.6 µg/mL | Report Value |

| Precision (%RSD) | ||

| - Intra-day | < 5% | ≤ 15% |

| - Inter-day | < 10% | ≤ 15% |

| Accuracy (% Recovery) | 95-105% | 80-120% |

Visualizations

Experimental Workflow

Caption: Workflow for this compound analysis.

Logical Relationship for Quantification

Caption: Logic for quantitative analysis.

References

Application Note and Protocol: Enzymatic Synthesis of Stearyl Laurate

Introduction

Stearyl laurate (also known as octadecyl dodecanoate) is a wax ester with significant applications in the cosmetics, pharmaceuticals, and food industries due to its properties as an emollient and skin conditioning agent.[1] The enzymatic synthesis of this compound offers a sustainable and efficient alternative to conventional chemical methods. This approach utilizes lipases as biocatalysts, which provides several advantages, including milder reaction conditions, high specificity, and a reduced environmental footprint.[1] Lipases, such as those from Candida antarctica (e.g., Novozym® 435), are highly effective in catalyzing the esterification of stearyl alcohol and lauric acid.[1][2] This document provides a comprehensive protocol for the enzymatic synthesis of this compound, methods for optimizing the reaction, and analytical techniques for product characterization.

Principle of Reaction

The synthesis of this compound is achieved through the direct esterification of lauric acid and stearyl alcohol, catalyzed by a lipase. The enzyme facilitates the formation of an ester bond between the carboxyl group of lauric acid and the hydroxyl group of stearyl alcohol, with the concomitant release of a water molecule. The reaction is reversible, and therefore, the removal of water is crucial to drive the equilibrium towards the formation of the ester product.[1] Immobilized lipases are often preferred as they can be easily recovered and reused, enhancing the cost-effectiveness of the process.

Materials and Equipment

Materials:

-

Lauric Acid (Dodecanoic acid)

-

Stearyl Alcohol (Octadecanol)

-

Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica lipase B)

-

Organic Solvent (e.g., n-hexane, isooctane, toluene) or a solvent-free system

-

Molecular Sieves (3Å, optional for water removal)

-

Sodium Hydroxide (for titration)

-

Ethanol/Ether mixture (for titration)

-

Phenolphthalein indicator

-

Sodium Bicarbonate solution (for washing)

-

Deionized Water

Equipment:

-

Glass reactor or round-bottom flask

-

Magnetic stirrer with heating mantle or temperature-controlled water bath

-

Condenser (if using a solvent)

-

Dean-Stark apparatus (optional for water removal in solvent-based systems)

-

Filtration apparatus (for enzyme recovery)

-

Rotary evaporator (for solvent removal)

-

Titration setup (burette, flask)

-

Analytical balance

-

Thin-Layer Chromatography (TLC) equipment

Experimental Protocol

This protocol outlines a general procedure for the lipase-catalyzed synthesis of this compound. Optimization of the reaction parameters is recommended to achieve the highest yield.

1. Substrate Preparation:

-

In a glass reactor, combine equimolar amounts of lauric acid and stearyl alcohol. For a starting point, a 1:1 molar ratio is recommended, though this can be optimized.

-

If using a solvent, dissolve the substrates in a suitable organic solvent like n-hexane or isooctane.

-

For a solvent-free system, gently heat the mixture to melt the substrates.

2. Enzyme Addition:

-

Add the immobilized lipase to the reaction mixture. A typical enzyme concentration is between 5-10% (w/w) of the total substrate mass.

3. Reaction Incubation: